Dacarbazine is a well-established treatment for metastatic melanoma, the most aggressive form of skin cancer. Research has shown significant activity against melanoma cells Source: DrugBank Online: .
While not the first-line treatment, dacarbazine is used in combination with other chemotherapy drugs for Hodgkin's lymphoma, a cancer of the lymphatic system. Studies have demonstrated its effectiveness, particularly in the ABVD regimen (alongside doxorubicin, bleomycin, and vinblastine) Source: Wikipedia - Dacarbazine: en.wikipedia.org/wiki/Dacarbazine.
Scientific research is also exploring ways to improve the delivery and effectiveness of dacarbazine:
Encapsulating dacarbazine in nanoparticles offers potential benefits. Research suggests this approach can improve drug release rates, allowing for targeted delivery and potentially reducing side effects Source: Dacarbazine nanoparticle topical delivery system for the treatment of melanoma | Scientific Reports - Nature: .
Research continues to investigate the effectiveness of dacarbazine when combined with other drugs. For instance, studies are exploring the use of dacarbazine with Oblimersen for the treatment of malignant melanoma Source: DrugBank Online: .
Dacarbazine, also known as imidazole carboxamide or by its trade name DTIC-Dome, is a synthetic compound classified as an alkylating agent and a purine analog. It is primarily utilized in the treatment of various cancers, including metastatic malignant melanoma and Hodgkin lymphoma. Dacarbazine was first synthesized in 1959 and gained approval for medical use in the United States in 1975. Its chemical formula is , with a molecular weight of approximately 182.19 g/mol .
Dacarbazine is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects []. After intravenous administration, dacarbazine is metabolized in the liver to form MTIC, the active alkylating agent. MTIC alkylates DNA bases, particularly guanine, leading to DNA strand breaks, cross-linking, and inhibition of DNA replication and transcription []. This ultimately disrupts cell division and proliferation, leading to cancer cell death.
Dacarbazine is a potent chemotherapy drug with several safety concerns:
Dacarbazine undergoes metabolic activation in the liver, where it is converted into its active form, monomethyl triazeno imidazole carboxamide. This active metabolite acts as an alkylating agent, leading to the methylation and cross-linking of DNA, thereby inhibiting DNA, RNA, and protein synthesis. The mechanism of action remains somewhat unclear, but it is believed to involve the formation of reactive intermediates that interact with cellular macromolecules .
The biological activity of dacarbazine primarily revolves around its cytotoxic effects on cancer cells. It is not cell cycle-phase specific, meaning it can affect cells at any stage of division. Dacarbazine's action as an alkylating agent results in DNA damage through cross-linking, which ultimately triggers apoptosis (programmed cell death) in susceptible cancer cells . Additionally, dacarbazine has been shown to have immunomodulatory effects that may contribute to its therapeutic efficacy .
The synthesis of dacarbazine involves a multi-step process:
This method highlights the compound's structural relationship with purine metabolism precursors.
Dacarbazine is primarily used in oncology for:
It is also included on the World Health Organization's List of Essential Medicines due to its critical role in cancer treatment.
Dacarbazine has been studied for its interactions with various drugs and biological systems:
Dacarbazine shares structural and functional similarities with several other compounds used in chemotherapy. Here are some notable comparisons:
Compound Name | Chemical Class | Mechanism of Action | Unique Features |
---|---|---|---|
Procarbazine | Alkylating Agent | Alkylates DNA; inhibits DNA and RNA synthesis | Less emetogenic than dacarbazine; teratogenic effects noted |
Temozolomide | Alkylating Agent | Methylates DNA; leads to cell apoptosis | Oral administration; crosses blood-brain barrier |
Bendamustine | Alkylating Agent | Induces DNA damage; inhibits mitotic checkpoints | Dual mechanism (alkylator + antimetabolite) |
Ifosfamide | Alkylating Agent | Forms DNA cross-links; induces apoptosis | Requires uroprotective agents due to toxicity |
Dacarbazine stands out for its unique activation pathway and specific applications in melanoma and Hodgkin lymphoma treatment compared to these similar compounds.
The fundamental synthesis of dacarbazine relies on the diazotization reaction of 5-amino-1H-imidazole-4-carboxamide followed by azo coupling with dimethylamine [1]. This methodology, which has remained the cornerstone approach since the compound's initial development, involves the use of 5-amino-1H-imidazole-4-carboxamide as the primary starting material [2] [1].
The reaction mechanism proceeds through the formation of a diazonium salt intermediate. In the initial step, 5-amino-1H-imidazole-4-carboxamide is dissolved in cold water in the presence of hydrochloric acid and sodium nitrite to form the diazonium salt [1]. The process involves careful temperature control, maintaining conditions at 0-5°C to ensure stability of the reactive diazonium intermediate [3] [1].
Several alternative synthesis routes have been developed, though they demonstrate lower overall yields compared to the primary method. The second synthesis pathway, developed by Chinese scientists, utilizes glycine as the starting compound, which undergoes a series of chemical transformations to produce 2-isocyanoacetamide [1]. This intermediate subsequently reacts with cyanamide in the presence of sodium hydride to form a cyclic product that undergoes further diazotization and coupling reactions. However, this approach yields only 22.3% total product, making it less economically viable for industrial applications [1].
A third synthetic approach employs ethyl cyanoacetate as the starting material [1]. This compound is first converted to imino ethyl ether, then to an amide, which reacts with benzene diazonium chloride to form an azo compound. Reduction in the presence of formic acid leads to the formation of a formamide product, which cyclizes to 5-amino-1H-imidazole-4-carboxamide [1]. This pathway, involving 6-7 conversion steps, results in similarly low total product yields of approximately 22-30% [1].
5-amino-1H-imidazole-4-carboxamide serves as the critical intermediate in dacarbazine synthesis [2] [1]. This compound's synthesis has been refined through various methodologies, including solid-phase synthesis techniques that have been developed for related derivatives [4] [5]. The stability and reactivity of this intermediate under different conditions have been extensively studied to optimize conversion to the final dacarbazine product.
The diazotization process involves the transformation of the amino group in 5-amino-1H-imidazole-4-carboxamide into a diazonium salt [6] [7]. This reaction requires precise control of pH, temperature, and reagent concentrations to achieve optimal yields while preventing decomposition of the unstable diazonium intermediate [6].
Modern dacarbazine production has been optimized for industrial scale manufacturing with capacities reaching 35 tons per year [1]. The scalable synthesis protocol is based on the laboratory method but incorporates process intensification and quality control measures necessary for pharmaceutical manufacturing.
The industrial process consists of six main technological stages with an overall yield of 86% [1]:
Stage 1: Preparation of Diazonium Salt (Yield: 99%)
The process begins with the dissolution of 5-amino-1H-imidazole-4-carboxamide in purified water within a stainless steel reactor equipped with cooling jacket and anchor stirrer [1]. The mixture is cooled to +5°C, followed by the addition of concentrated hydrochloric acid solution from storage tanks using compressed nitrogen transfer systems [1]. An aqueous solution of sodium nitrite is then added, and the reaction mixture is stirred at +5°C for 30 minutes with constant stirring to observe the formation of a yellow suspension of diazonium salt [1].
Stage 2: Filtration of Diazonium Salt (Yield: 91%)
The reaction mixture containing the diazonium salt is transferred to a pressure filter system [1]. The filtrate is collected for potential regeneration, while the isolated diazonium salt is transferred to the next reactor for the coupling reaction.
Stage 3: Coupling Reaction (Yield: 99%)
Methanol is added to the second reactor, and the diazonium salt is dissolved under stirring and cooling to +5°C [1]. A 40% aqueous solution of dimethylamine is then added, and the mixture is stirred for 2 hours with constant cooling. During this period, the formation of dacarbazine precipitate is observed [1].
Stage 4: Product Filtration (Yield: 98%)
The reaction mixture is filtered to separate the dacarbazine precipitate from the mother liquor [1]. The filtrate is collected for potential solvent recovery.
Stage 5: Product Washing (Yield: 99%)
The dacarbazine precipitate is washed with water to remove residual impurities and reaction byproducts [1].
Stage 6: Drying (Yield: 99.4%)
The wet dacarbazine precipitate is dried to a moisture content of 0.5% using specialized pharmaceutical drying equipment [1].
For the production of 1 tonne of dacarbazine, the following material requirements have been calculated through comprehensive material balance studies [1]:
Component | Technical Product (kg) | Pure Product (kg) | Volume (m³) | Density (kg/m³) |
---|---|---|---|---|
5-Amino-1H-imidazole-4-carboxamide (99%) | 813.0015 | 804.8715 | - | - |
Sodium nitrite (99%) | 445.2156 | 440.7634 | - | - |
Concentrated hydrochloric acid (37%) | 1335.6468 | 494.1893 | 2.7 | 1190 |
Dilution water | - | 645.4574 | 0.4 | 1000 |
Sodium nitrite solution water | - | 2796.04 | 2.8 | 1000 |
Methanol | - | 1533.5204 | 1.9 | 792 |
40% Aqueous dimethylamine solution | 1285.763 | 514.3052 | 1.4 | 890 |
Washing water | - | 2000.244 | 2 | 1000 |
The industrial production requires specialized equipment manufactured from AISI-306 stainless steel, which is widely used in pharmaceutical equipment manufacturing [1]. The main equipment specifications include:
Dacarbazine purification employs several crystallization techniques to achieve pharmaceutical-grade purity. A patented method for preparing purified dacarbazine crystals involves dissolving the compound in a dilute aqueous acid solution, adjusting the concentration to 0.1-3 weight percent (preferably 1.3-2.5%), and maintaining a pH between 1.5-4 [8]. The process uses various acids including sulfuric acid, hydrochloric acid, and organic acids such as acetic acid, citric acid, or malic acid [8]. The optimal acid amount is 0.5-2 times that of dacarbazine, with temperature ranges of 25-35°C for mineral acids and 20-30°C for organic acids [8].
Recent advances in crystallization have focused on developing multicomponent crystal forms to enhance solubility and stability [9] [10] [11]. Cocrystallization techniques using aliphatic carboxylic acids have successfully produced two salts, two cocrystals, and one salt-cocrystal with substantially enhanced solubility (up to 19-fold) and faster intrinsic dissolution rates (from 1.3 to 22-fold) [9] [10] [11].
High-Performance Liquid Chromatography (HPLC)
Modern dacarbazine analysis relies heavily on HPLC methods with ultraviolet detection [12] [13] [14]. A validated reversed-phase HPLC method using a Zorbax SB-CN column with a mobile phase containing 80% 50 mM ammonium phosphate (pH 6.5), 20% methanol, and 0.1% triethylamine has been developed for simultaneous determination of dacarbazine and its metabolites [14]. The method achieves precision ranging from 3.7 to 16.3% relative standard deviation and accuracy ranging from 101 to 114% for all analytes [14].
Stability-Indicating Methods
A comprehensive stability-indicating RP-HPLC method has been developed using an Altima ODS column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.1% orthophosphoric acid buffer: acetonitrile (90:10) at pH 5 [15]. The method demonstrates linearity over a concentration range of 25-150 μg/mL with a correlation coefficient of 0.999 [15]. Recovery percentages at 50%, 100%, and 150% levels are 100.16%, 99.85%, and 100.32% respectively [15].
Spectrophotometric Methods
Advanced spectrophotometric methods including double dual wavelength and dual ratio subtraction techniques have been developed for dacarbazine determination [16]. These methods utilize absorbance differences between 323 and 350 nm of zero-order absorption spectra and demonstrate linearity ranges of 2-14 μg/mL with detection limits of 0.2 μg/mL [16].
Related compounds limits are strictly controlled:
European Pharmacopoeia Standards
European regulatory standards require dacarbazine for injection to contain 90.0% to 110.0% of the labeled amount [19]. The product must be sterile and pyrogen-free, stored in tight, light-resistant containers under refrigerated conditions [17] [19].
Industrial quality control incorporates multiple analytical checkpoints throughout the production process [1]. Each technological stage includes specific quality parameters:
Recent quality studies have identified potential intra-lot and inter-lot variability issues using Fourier transform near-infrared spectrometry, highlighting the importance of continuous quality monitoring throughout the manufacturing process [20].
Irritant;Health Hazard